molecular formula C17H16N4O B15063106 3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one

Katalognummer: B15063106
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: TVBTXIOYQVJHOK-ODLFYWEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-aminoquinazolin-4-one. This reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions. These methods prioritize high yield and purity, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, substituted quinazolines, and various amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one has a broad range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound exhibits significant biological activities, making it a valuable tool in biochemical studies.

    Medicine: Due to its therapeutic properties, it is investigated for potential use in drug development, particularly for anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of 3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C17H16N4O

Molekulargewicht

292.33 g/mol

IUPAC-Name

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one

InChI

InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3/b19-11-

InChI-Schlüssel

TVBTXIOYQVJHOK-ODLFYWEKSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=N\N2C=NC3=CC=CC=C3C2=O

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.